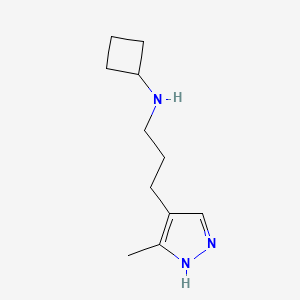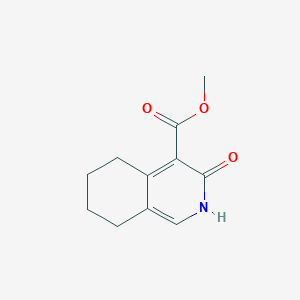
Potassium 1,2,4-triazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 1,2,4-triazine-3-carboxylate is a heterocyclic compound containing nitrogen atoms within its ring structure. This compound is part of the broader family of triazines, which are known for their versatile chemical properties and potential biological activities . The molecular formula of this compound is C₄H₂KN₃O₂, and it has a molecular weight of 163.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1,2,4-triazine-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazine-3-carboxylic acid with potassium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 1,2,4-triazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced triazine compounds .
Aplicaciones Científicas De Investigación
Potassium 1,2,4-triazine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of Potassium 1,2,4-triazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1,2,4-Triazole: A closely related compound with a similar structure but different reactivity and applications.
Uniqueness
Potassium 1,2,4-triazine-3-carboxylate is unique due to its specific arrangement of nitrogen atoms within the ring structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H2KN3O2 |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
potassium;1,2,4-triazine-3-carboxylate |
InChI |
InChI=1S/C4H3N3O2.K/c8-4(9)3-5-1-2-6-7-3;/h1-2H,(H,8,9);/q;+1/p-1 |
Clave InChI |
ZEIFQEVTATUXTN-UHFFFAOYSA-M |
SMILES canónico |
C1=CN=NC(=N1)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



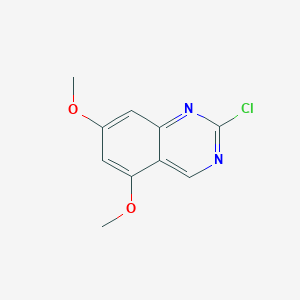
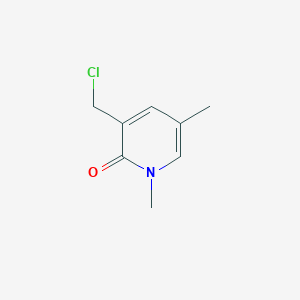

![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)

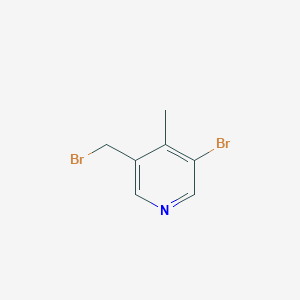

![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
